molecular formula C13H10FNO4S B1465883 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid CAS No. 1350988-85-0

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid

Cat. No.: B1465883
CAS No.: 1350988-85-0
M. Wt: 295.29 g/mol
InChI Key: KSVPTRFUYYNJLY-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is a high-purity chemical compound intended for research and development applications, strictly for laboratory use. This molecule belongs to a class of anthranilic acid derivatives known for their significance in medicinal chemistry and drug discovery . Its structure incorporates both a benzoic acid moiety and a sulfonylaminophenyl group, making it a valuable scaffold or building block for synthesizing more complex molecules. Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical candidates. Compounds within this structural class have been studied for their potential biological activities, including anti-inflammatory properties . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)15-20(18,19)12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVPTRFUYYNJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid generally follows a two-step approach:

  • Step 1: Sulfonyl Chloride Formation
    Starting from benzoic acid derivatives, the sulfonyl chloride intermediate is prepared by reaction with chlorosulfonic acid or related sulfonating agents.

  • Step 2: Sulfonamide Formation
    The sulfonyl chloride intermediate is then reacted with 4-fluoroaniline (4-fluorophenylamine) to form the sulfonamide linkage, yielding the target compound.

This condensation is typically catalyzed or facilitated by bases and may involve coupling agents to improve yield and selectivity.

Specific Preparation Method Using Fly-Ash:H3PO4 Nanocatalyst and Ultrasonication

A notable green chemistry approach involves the use of a fly-ash:H3PO4 nano catalyst under ultrasonic irradiation to promote the condensation reaction between benzenesulfonyl chlorides and 4-aminobenzoic acid derivatives. This method has been adapted for preparing sulfonamide-substituted benzoic acids with high yield and efficiency at room temperature.

Procedure Overview:

  • Equimolar amounts of benzenesulfonyl chloride and 4-aminobenzoic acid are mixed with 0.02 mg of fly-ash:H3PO4 catalyst in ethanol (10 mL).
  • The mixture is subjected to ultrasonic irradiation for 20–25 minutes at room temperature.
  • Potassium carbonate (0.1 mg) is added during the reaction to neutralize hydrochloric acid formed.
  • Reaction progress is monitored by thin-layer chromatography.
  • The product is isolated by washing with n-hexane, filtration to remove catalyst, drying, and purification by column chromatography using dichloromethane and ethyl acetate (3:1) as eluents.
  • Yields range from 90% to 96%, with electron-donating substituents on the benzene ring giving higher yields than electron-withdrawing groups.

Suzuki-Miyaura Cross-Coupling Route

An alternative synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction:

  • 4-Fluorobenzenesulfonamide is first reacted with glyoxylic acid hydrate to form an intermediate.
  • This intermediate undergoes coupling with phenylboronic acid in the presence of a palladium catalyst.
  • The reaction conditions are controlled to optimize yield and purity.
  • This method is scalable for industrial production, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Notes
Sulfonyl chloride formation Chlorosulfonic acid, benzoic acid derivative Introduces sulfonyl chloride group
Sulfonamide coupling 4-Fluoroaniline, base (e.g., potassium carbonate), solvent (ethanol or DMF) Forms sulfonamide bond; base neutralizes HCl
Catalysis Fly-ash:H3PO4 nanocatalyst, ultrasonic irradiation Enhances reaction rate and yield under mild conditions
Suzuki coupling (alternative) Pd catalyst, glyoxylic acid hydrate, phenylboronic acid Cross-coupling to form C–C bonds in intermediate

Characterization and Purity Assessment

  • NMR Spectroscopy:
    Proton and carbon NMR confirm aromatic environments and sulfonamide linkages. Sulfonamide NH protons typically appear as broad singlets around 10–12 ppm in DMSO-d6.

  • Infrared Spectroscopy:
    Characteristic sulfonyl group peaks appear near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch). Carboxylic acid groups show strong bands near 1670 cm⁻¹.

  • Mass Spectrometry:
    Molecular ion peaks correspond to the expected molecular weight (~295.29 g/mol), with fragmentation patterns consistent with sulfonamide and benzoic acid moieties.

  • Elemental Analysis:
    Confirms the empirical formula C13H10FNO4S with high purity.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst/Conditions Reaction Time Yield (%) Notes
Fly-ash:H3PO4 nanocatalyst + Ultrasonication Fly-ash:H3PO4 (0.02 mg), ethanol, ultrasonic irradiation 20–25 minutes 90–96 Mild, green chemistry, room temp, high yield
Suzuki-Miyaura Cross-Coupling Pd catalyst, glyoxylic acid hydrate, phenylboronic acid Several hours Moderate to high Scalable, industrially relevant
Traditional Sulfonyl Chloride + Amination Chlorosulfonic acid, 4-fluoroaniline, base (K2CO3), solvent Hours Variable Requires careful control of conditions

Research Findings and Notes

  • The ultrasonic-assisted fly-ash:H3PO4 catalyzed method offers an environmentally friendly, efficient, and rapid synthesis with excellent yields and minimal by-products.

  • Electron-donating substituents on the benzene ring improve yields, likely due to increased nucleophilicity in the sulfonamide formation step.

  • Industrial synthesis often employs palladium-catalyzed cross-coupling reactions for better control over substitution patterns and scalability.

  • The compound’s purity and structural integrity can be reliably confirmed by NMR, IR, MS, and elemental analysis, ensuring reproducibility and quality for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid, also known as a sulfonamide derivative, has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, focusing on medicinal chemistry, material science, and analytical chemistry.

Chemical Formula

  • Molecular Formula: C13H12FNO4S
  • Molecular Weight: 303.30 g/mol

Key Functional Groups

  • Sulfonamide Group: Known for its antibacterial properties.
  • Benzoic Acid Moiety: Provides acidity and potential for forming salts.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy similar to traditional sulfa drugs.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the inflammatory response.

Research Findings:
In vitro studies revealed that this compound significantly reduced inflammation markers in human cell lines exposed to pro-inflammatory cytokines .

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research has explored using this compound as a monomer in synthesizing high-performance polymers.

Application Example:
A recent study focused on developing sulfonamide-based polymers for use in drug delivery systems. The polymers exhibited controlled release characteristics, making them suitable for targeted therapy applications .

Chromatographic Applications

Due to its unique structure, this compound is used as a standard in chromatographic methods for analyzing sulfonamide drugs in pharmaceutical formulations.

Methodology:
High-performance liquid chromatography (HPLC) methods have been developed utilizing this compound as an internal standard to improve the accuracy of quantifying other sulfonamide derivatives in complex mixtures .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory PropertiesReduced inflammation markers in cell lines
Material SciencePolymer SynthesisEnhanced thermal stability and drug delivery
Analytical ChemistryHPLC StandardImproved quantification accuracy

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs with variations in substituents, substitution positions, and core carboxylic acid groups.

Substituent Effects on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight Acidic Strength (pKa) Key Properties/Effects
2-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid 4-Fluoro C₁₃H₁₀FNO₄S 295.29 Not reported Electron-withdrawing F enhances acidity of –COOH and –SO₂NH– .
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid 4-Methyl C₁₄H₁₃NO₄S 291.32 Not reported Electron-donating CH₃ reduces acidity compared to F-substituted analogs .
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid 4-Fluoro + Cl C₁₃H₉ClFNO₄S 329.73 2.30 (predicted) Cl at C-2 increases steric hindrance; dual electron-withdrawing groups enhance acidity .

Key Insight : Fluorine’s strong electron-withdrawing nature increases the compound’s acidity compared to methyl-substituted analogs. Chlorine introduces additional steric and electronic effects.

Positional Isomerism on the Benzoic Acid Core

Compound Name Substitution Position Key Differences
2-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid C-2 (ortho) Ortho substitution may induce steric hindrance, reducing solubility compared to para isomers.
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid C-4 (para) Para substitution allows better resonance stabilization of –SO₂NH– and –COOH groups, potentially improving crystallinity .
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate C-4 (ester derivative) Esterification of –COOH (para position) increases lipophilicity, altering bioavailability .

Key Insight : Ortho-substituted derivatives may exhibit reduced solubility due to steric effects, while para-substituted analogs often display enhanced stability and crystallinity.

Core Carboxylic Acid Variations

Compound Name Carboxylic Acid Core Molecular Weight Melting Point (°C)
2-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Benzoic acid 295.29 Not reported
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid Acetic acid 233.22 158–160
2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid Benzoic acid (amide) 259.23 Not reported

Key Insight: Replacing the benzoic acid core with acetic acid (smaller, less conjugated system) lowers molecular weight and increases melting point, suggesting stronger intermolecular forces in the acetic acid derivative . The amide analog (2-{[(4-fluorophenyl)amino]carbonyl}benzoic acid) replaces –SO₂– with –CO–, reducing hydrogen-bonding capacity and acidity .

Biological Activity

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid, a sulfonamide derivative, has garnered interest due to its diverse biological activities. This compound is characterized by a benzoic acid moiety linked to a sulfonamide group that includes a 4-fluorophenyl substituent. Its molecular formula is C13H10FNO4SC_{13}H_{10}FNO_4S with a molecular weight of approximately 295.286 g/mol. The unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structural features of this compound include:

  • Carboxylic Acid Group (-COOH)
  • Sulfonamide Group (-SO2NH-)
  • Fluorinated Aromatic Ring

These elements enhance its solubility and biological activity compared to other benzoic acid derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including Streptococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStreptococcus aureus25
4-(substituted phenylsulfonamido)benzoic acidE. coli30
SulfanilamideStaphylococcus aureus22

Anticancer Activity

This compound has also been explored for its anticancer properties. A study demonstrated that related compounds could inhibit the invasion of melanoma cells in vitro, highlighting their potential in cancer therapy. The compound's ability to reduce chemotherapeutic resistance in breast cancer cells was particularly notable, suggesting mechanisms that may enhance the efficacy of existing treatments .

Case Study: Melanoma Inhibition

In vitro assays revealed that modifications of the benzene-sulfonamide scaffold resulted in potent inhibitors of autotaxin (ATX), an enzyme implicated in cancer metastasis. Compounds derived from this scaffold showed IC50 values as low as 9 nM against human melanoma cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards target enzymes or receptors. Studies on related compounds have shown that fluorinated derivatives often exhibit increased potency due to improved lipophilicity and electronic effects .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Fluorine SubstitutionIncreased potency
Sulfonamide GroupEnhanced antibacterial activity
Carboxylic Acid GroupImproved solubility

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid, and what key reagents are involved?

  • Methodological Answer : The compound is typically synthesized via sulfonamide coupling. A multi-step approach involves:

Sulfonation : Reacting a benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.

Amination : Coupling the sulfonyl chloride intermediate with 4-fluoroaniline using carbodiimide (e.g., EDC) and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .

  • Critical Reagents : Carbodiimide (activation agent), HOBt (prevents racemization), and anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm aromatic proton environments and sulfonamide linkage. For example, sulfonamide protons appear as broad singlets (~10–12 ppm) .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) confirm sulfonyl groups .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R factor < 0.06 for high-resolution structures) .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency during sulfonamide formation in the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Additives : HOBt improves yields (>90%) by stabilizing reactive intermediates and preventing side reactions .
  • pH Control : Maintain mildly acidic conditions (pH 5–6) to balance nucleophilic amine reactivity and minimize sulfonyl chloride hydrolysis.
  • Solvent Optimization : Use anhydrous DMF for polar aprotic conditions, ensuring reagent solubility and reduced byproduct formation .

Q. How do pH and solvent choice influence the stability and reactivity of intermediates during synthesis?

  • Methodological Answer :

  • Stability of Sulfonyl Chloride : Hydrolysis is minimized in non-aqueous solvents (e.g., DCM). At pH > 7, rapid hydrolysis occurs, reducing yields.
  • Amine Reactivity : At high pH (>8), the free base form of 4-fluoroaniline dominates, enhancing nucleophilicity but risking side reactions (e.g., dimerization) .
  • Data Table :
ConditionYield (%)Byproduct Formation
pH 5, DMF92Low
pH 8, THF65Moderate

Q. What analytical techniques resolve contradictions in reaction yield data for amide formation involving this compound?

  • Methodological Answer :

  • Reaction Calorimetry : Quantifies exothermicity to identify incomplete coupling or side reactions. For example, HOBt-free reactions show lower heat flow, correlating with <50% yields .
  • HPLC-MS : Detects unreacted starting materials and hydrolyzed byproducts (e.g., free benzoic acid).
  • Kinetic Studies : Monitor reaction progress under varying HOBt concentrations to validate rate independence from HOBt levels .

Q. How is this compound used as a building block in synthesizing complex molecules with potential therapeutic applications?

  • Methodological Answer :

  • Enzyme Inhibitors : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase).
  • Drug Conjugates : Coupling with bioactive amines (e.g., anticancer agents) via carbodiimide-mediated chemistry enhances targeting .
  • Case Study : Derivatives of this compound show anti-inflammatory activity in vitro (IC50_{50} < 1 µM for COX-2 inhibition) .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulates interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase active site).
  • QSAR Models : Correlate substituent effects (e.g., fluorine position) with inhibitory potency using Hammett constants or DFT calculations .
  • Example : Fluorine's electronegativity enhances binding to hydrophobic pockets, improving affinity by ~20% compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid
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2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid

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